![molecular formula C15H20N2O B4440525 N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4440525.png)
N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide
Übersicht
Beschreibung
N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. GABA-AT is an enzyme that breaks down GABA, an inhibitory neurotransmitter, in the brain. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, which has been shown to have potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. Additionally, it has shown promise in the treatment of addiction, particularly cocaine and nicotine addiction. N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has also been investigated as a potential treatment for Angelman syndrome, a neurodevelopmental disorder.
Wirkmechanismus
As previously mentioned, N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide inhibits GABA-AT, which increases the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates neuronal excitability. By increasing GABA levels, N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has a calming effect on the brain, which may explain its anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects
N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to increase GABA levels in the brain, which has a number of biochemical and physiological effects. It has been shown to reduce neuronal excitability, increase inhibitory neurotransmission, and decrease glutamate release. Additionally, N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to increase the threshold for seizures, reduce pain sensitivity, and reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide is its specificity for GABA-AT. This allows researchers to study the effects of increasing GABA levels in the brain without affecting other neurotransmitters. Additionally, N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has a long half-life, which allows for sustained increases in GABA levels. However, one limitation of N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide is its poor solubility in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide. One area of interest is its potential for the treatment of addiction. N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to reduce cocaine and nicotine self-administration in animal models, suggesting that it may be a promising treatment option for addiction. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide and its potential therapeutic applications. Finally, the development of more water-soluble forms of N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide could make it easier to administer in experiments and potentially in clinical settings.
Conclusion
N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide, or N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide, is a novel GABA-AT inhibitor that has shown promise for a number of therapeutic applications. Its ability to increase GABA levels in the brain has been shown to have anticonvulsant, analgesic, and anxiolytic effects, and it has also been investigated as a potential treatment for addiction and neurodevelopmental disorders. While there are limitations to its use in lab experiments, N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has the potential to be a valuable tool in the study of GABAergic neurotransmission and its role in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-(pyrrolidin-1-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(16-14-7-8-14)13-5-3-12(4-6-13)11-17-9-1-2-10-17/h3-6,14H,1-2,7-11H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRYPXDVSISFQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.